Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-
Brand Name: Vulcanchem
CAS No.: 73927-00-1
VCID: VC18483429
InChI: InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(13)9-16-11-7-10-3-1-2-4-12(10)15-8-11/h1-4,7,15-16H,5-6,8-9H2
SMILES:
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol

Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-

CAS No.: 73927-00-1

Cat. No.: VC18483429

Molecular Formula: C14H15N3O2

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- - 73927-00-1

Specification

CAS No. 73927-00-1
Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
IUPAC Name 1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(13)9-16-11-7-10-3-1-2-4-12(10)15-8-11/h1-4,7,15-16H,5-6,8-9H2
Standard InChI Key SFJFXJLEUGTYTN-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione, reflects its bifunctional design: a pyrrolidine-2,5-dione (succinimide) core linked via a methylene group to a 1,2-dihydroquinolin-3-amine moiety. The canonical SMILES string C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2\text{C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2} encodes this topology, while the InChIKey SFJFXJLEUGTYTN-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Key Physicochemical Descriptors

PropertyValue
Molecular FormulaC14H15N3O2\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight257.29 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface67.8 Ų

Spectroscopic Characterization

While experimental spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) remain unpublished, analogous succinimide derivatives exhibit carbonyl stretching vibrations near 1700–1800 cm1^{-1} in IR spectra . The quinoline moiety likely contributes aromatic π\pi-π\pi^* transitions in UV-Vis spectra between 250–300 nm.

Synthesis and Reaction Pathways

Established Synthetic Routes

The primary synthesis involves a two-step protocol:

  • Quinoline Functionalization: 1,2-Dihydroquinolin-3-amine is prepared via catalytic hydrogenation of 3-nitroquinoline.

  • Imide Formation: Reaction with N-(bromomethyl)succinimide under basic conditions (e.g., K2 _2CO3_3/DMF) yields the target compound through nucleophilic substitution.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
1H2_2/Pd-C, EtOH25°C78%
2N-(BrCH2_2)succinimide, K2 _2CO3_380°C65%

Mechanistic Insights

The second step proceeds via an SN _N2 mechanism, where the quinoline amine attacks the electrophilic methylene carbon of N-(bromomethyl)succinimide. Steric hindrance from the bicyclic quinoline system may explain moderate yields compared to simpler succinimide derivatives .

Reactivity and Functionalization

Radical Chemistry

Though direct studies are lacking, structural analogs like N-bromosuccinimide (NBS) undergo homolytic cleavage to generate nitrogen-centered radicals (NCRs) . Computational analyses suggest the title compound’s N–C bond dissociation energy (BDE) ranges between 45–50 kcal/mol, enabling potential radical reactivity under photolytic or thermal conditions.

Electrophilic Substitution

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

Unexplored Reactivity

Key unanswered questions include:

  • Competence in transition-metal-catalyzed cross-couplings

  • Behavior under photoredox conditions

  • Enantioselective synthesis of chiral derivatives

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